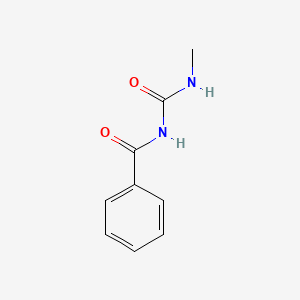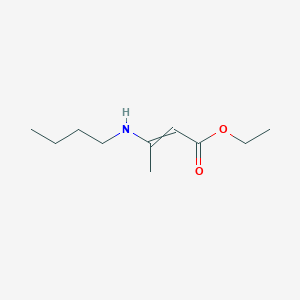
1,2-Dimethyl-1,2-bis(trimethylsilyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-1,2-bis(trimethylsilyl)hydrazine is an organosilicon compound with the molecular formula C8H24N2Si2. It is a derivative of hydrazine where the hydrogen atoms are replaced by methyl and trimethylsilyl groups. This compound is known for its unique chemical properties and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1,2-bis(trimethylsilyl)hydrazine can be synthesized through the reaction of hydrazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1,2-bis(trimethylsilyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trimethylsilyl oxides, while substitution reactions can produce a variety of functionalized hydrazine derivatives .
Scientific Research Applications
1,2-Dimethyl-1,2-bis(trimethylsilyl)hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trimethylsilyl enol ethers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1,2-bis(trimethylsilyl)hydrazine involves its interaction with various molecular targets and pathways. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylhydrazine: A simpler derivative of hydrazine with similar chemical properties.
1,1-Dimethylhydrazine: Another isomer with different reactivity and applications.
Uniqueness
1,2-Dimethyl-1,2-bis(trimethylsilyl)hydrazine is unique due to the presence of trimethylsilyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and other applications .
Properties
CAS No. |
685-26-7 |
|---|---|
Molecular Formula |
C8H24N2Si2 |
Molecular Weight |
204.46 g/mol |
IUPAC Name |
1,2-dimethyl-1,2-bis(trimethylsilyl)hydrazine |
InChI |
InChI=1S/C8H24N2Si2/c1-9(11(3,4)5)10(2)12(6,7)8/h1-8H3 |
InChI Key |
RYEIJMWNJKYDED-UHFFFAOYSA-N |
Canonical SMILES |
CN(N(C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(3-oxobutyl)amino]benzoate](/img/structure/B14745525.png)
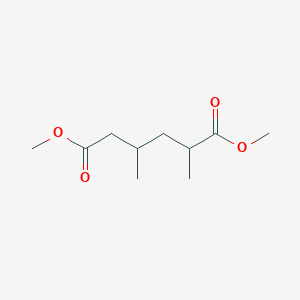

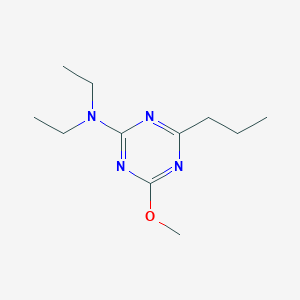

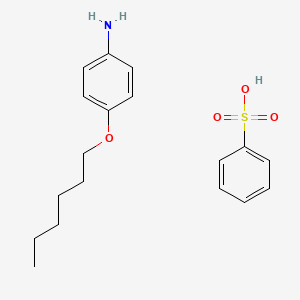

![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)

![Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine](/img/structure/B14745565.png)
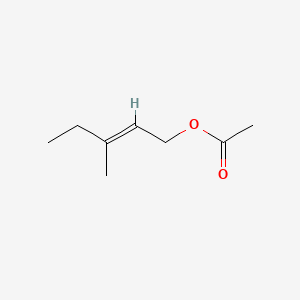
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
